3,5-Bis[(4-methoxyphenyl)methylidene]thian-4-one
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Overview
Description
Tetrahydro-3,5-bis-(4-methoxyphenyl-methylene)-4H-thiopyran-4-one is a complex organic compound characterized by its unique thiopyran ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[(4-methoxyphenyl)methylidene]thian-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with a thiopyran derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-3,5-bis-(4-methoxyphenyl-methylene)-4H-thiopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiopyran ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Tetrahydro-3,5-bis-(4-methoxyphenyl-methylene)-4H-thiopyran-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Bis[(4-methoxyphenyl)methylidene]thian-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- Tetrahydro-3,5-bis-(4-hydroxyphenyl-methylene)-4H-thiopyran-4-one
- Tetrahydro-3,5-bis-(4-chlorophenyl-methylene)-4H-thiopyran-4-one
Uniqueness
Tetrahydro-3,5-bis-(4-methoxyphenyl-methylene)-4H-thiopyran-4-one is unique due to its specific methoxy substituents, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C21H20O3S |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
3,5-bis[(4-methoxyphenyl)methylidene]thian-4-one |
InChI |
InChI=1S/C21H20O3S/c1-23-19-7-3-15(4-8-19)11-17-13-25-14-18(21(17)22)12-16-5-9-20(24-2)10-6-16/h3-12H,13-14H2,1-2H3 |
InChI Key |
JNRJHGLBAWJZGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2CSCC(=CC3=CC=C(C=C3)OC)C2=O |
Origin of Product |
United States |
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